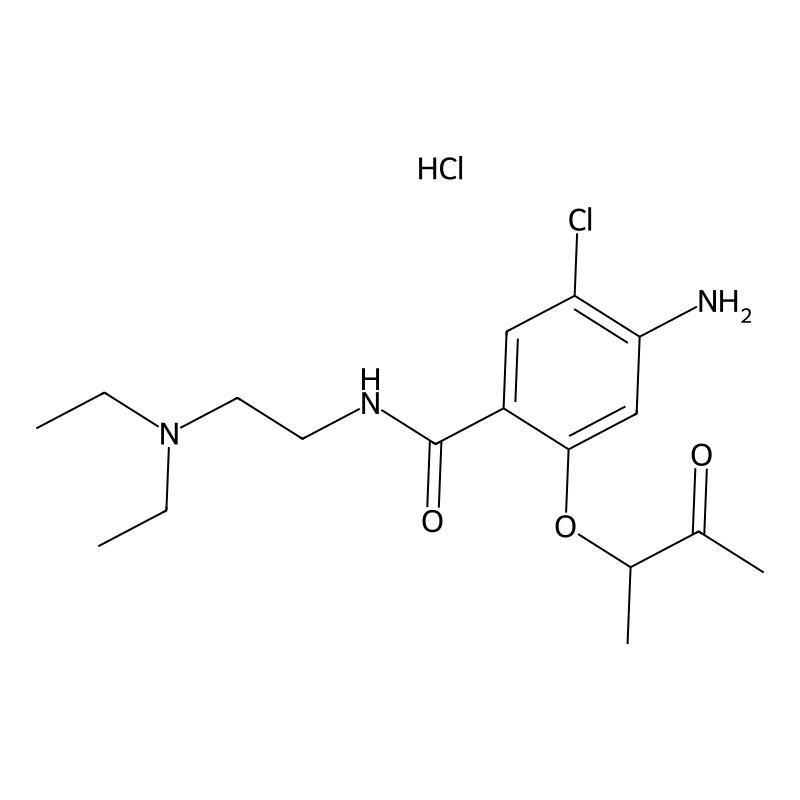

Batanopride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Batanopride hydrochloride is a prokinetic agent belonging to the benzamide class of compounds. It is primarily utilized for its gastrokinetic properties, which enhance gastrointestinal motility. The chemical structure of Batanopride hydrochloride is characterized by its ability to inhibit dopamine D2 receptors and acetylcholinesterase, leading to increased levels of acetylcholine in the gastrointestinal tract. This mechanism facilitates enhanced gastric motility, accelerates gastric emptying, and improves coordination between the stomach and duodenum.

- Formation of Key Intermediates: Initial reactions involve the formation of benzamide derivatives through the reaction of appropriate amines with carboxylic acids or their derivatives.

- Hydrochloride Salt Formation: The final step typically involves the reaction of the base form of Batanopride with hydrochloric acid to yield Batanopride hydrochloride, enhancing its solubility and bioavailability.

These reactions are crucial in producing a compound that is both effective and stable for therapeutic use.

Batanopride hydrochloride exhibits significant biological activity as a gastroprokinetic agent. Its dual mechanism of action involves:

- Dopamine D2 Receptor Antagonism: By blocking these receptors, Batanopride increases the release of acetylcholine, which stimulates gastrointestinal motility.

- Acetylcholinesterase Inhibition: This action prevents the breakdown of acetylcholine, prolonging its effects on the gastrointestinal system.

These mechanisms contribute to its efficacy in treating conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD).

The synthesis of Batanopride hydrochloride can be achieved through various methods, including:

- Conventional Organic Synthesis: Utilizing standard laboratory techniques involving heating and stirring in appropriate solvents (e.g., toluene, dichloromethane) to facilitate reactions between starting materials.

- Green Chemistry Approaches: Recent developments focus on minimizing hazardous by-products and using environmentally friendly solvents or conditions that reduce energy consumption during synthesis.

For example, one method emphasizes using sodium methoxide or other bases under mild conditions to avoid toxic gas emissions during synthesis, thus improving safety and efficiency .

Batanopride hydrochloride is primarily applied in clinical settings for:

- Treatment of Gastrointestinal Disorders: It is indicated for conditions like functional dyspepsia and GERD due to its ability to enhance gastric motility.

- Research Purposes: Its pharmacological properties are studied in various preclinical and clinical trials to explore further applications in gastrointestinal health.

Interaction studies involving Batanopride hydrochloride have shown that it can influence the absorption and metabolism of concomitantly administered drugs. Its gastroprokinetic effects may alter gastric pH and motility, affecting how other medications are absorbed in the gastrointestinal tract. Notably, studies indicate that it does not significantly interact with cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions compared to other prokinetic agents like cisapride .

Batanopride hydrochloride shares structural characteristics with several other prokinetic agents. Below is a comparison with notable similar compounds:

Batanopride hydrochloride is unique due to its specific receptor antagonism and low propensity for central nervous system side effects, making it a safer alternative for patients requiring prokinetic therapy.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Serotonin

HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]